

An In-depth Technical Guide on the Carcinogenicity and Toxicity of 2-Aminoanthraquinone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminoanthraquinone

Cat. No.: B085984

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This document provides a detailed technical overview of the carcinogenicity and toxicity of **2-Aminoanthraquinone** (2-AAQ), an aromatic amine used primarily as an intermediate in the synthesis of anthraquinone dyes and pigments.[1][2][3] Human exposure is most likely to occur in occupational settings during its production and use.[4][5] This guide synthesizes findings from key non-clinical studies to inform risk assessment and guide future research.

Carcinogenicity Assessment

2-Aminoanthraquinone is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from studies in experimental animals.[1][6] This conclusion is primarily drawn from a long-term bioassay conducted by the National Cancer Institute (NCI).[7] No epidemiological studies evaluating the relationship between human cancer and specific exposure to **2-aminoanthraquinone** were identified.[1][4][6]

Long-Term Animal Bioassays

A pivotal bioassay of **2-aminoanthraquinone** was conducted using Fischer 344 rats and B6C3F1 mice.[7] The compound was administered in the feed for 78-80 weeks, followed by an observation period.[7] The study demonstrated that dietary administration of **2-aminoanthraquinone** was carcinogenic in male rats and both sexes of mice.[7][8]

Key findings from the NCI bioassay include:

- Male Fischer 344 Rats: A significant positive association was found between the administered dose and the combined incidence of hepatocellular carcinomas and neoplastic nodules of the liver.[7]
- B6C3F1 Mice: A significantly higher incidence of hepatocellular carcinomas was observed in both male and female mice compared to control groups.[7]
- Female B6C3F1 Mice: In addition to liver tumors, a significantly higher incidence of malignant hematopoietic lymphomas was noted in the high-dose female mice.[7]
- Female Fischer 344 Rats: Poor survival in the treated female rat groups precluded any conclusion regarding the carcinogenicity of 2-AAQ in these animals.[7]

It is important to note that the material tested in this and other studies was often a technical-grade **2-aminoanthraquinone** of low or uncertain purity, which may contain unidentified impurities.[3][4]

Quantitative Carcinogenicity Data

The tumor incidence data from the primary NCI bioassay are summarized in the table below.

**Table 1:
Summary of
Neoplastic
Findings in the
NCI Bioassay
of 2-
Aminoanthraquinone**

Species/Sex	Tumor Type	Control Group	Low Dose Group	High Dose Group
Fischer 344 Rat / Male	Hepatocellular Carcinoma or Neoplastic Nodule (Combined)	1/48	2/48	6/49
B6C3F1 Mouse / Male	Hepatocellular Carcinoma	Not specified, but significantly lower than dosed groups.	Not specified, but significantly higher than control.	Not specified, but significantly higher than control.
B6C3F1 Mouse / Female	Hepatocellular Carcinoma	Not specified, but significantly lower than dosed groups.	Not specified, but significantly higher than control.	Not specified, but significantly higher than control.
B6C3F1 Mouse / Female	Malignant Hematopoietic Lymphoma	Significantly lower than high dose group.	Not specified.	Significantly higher than control.

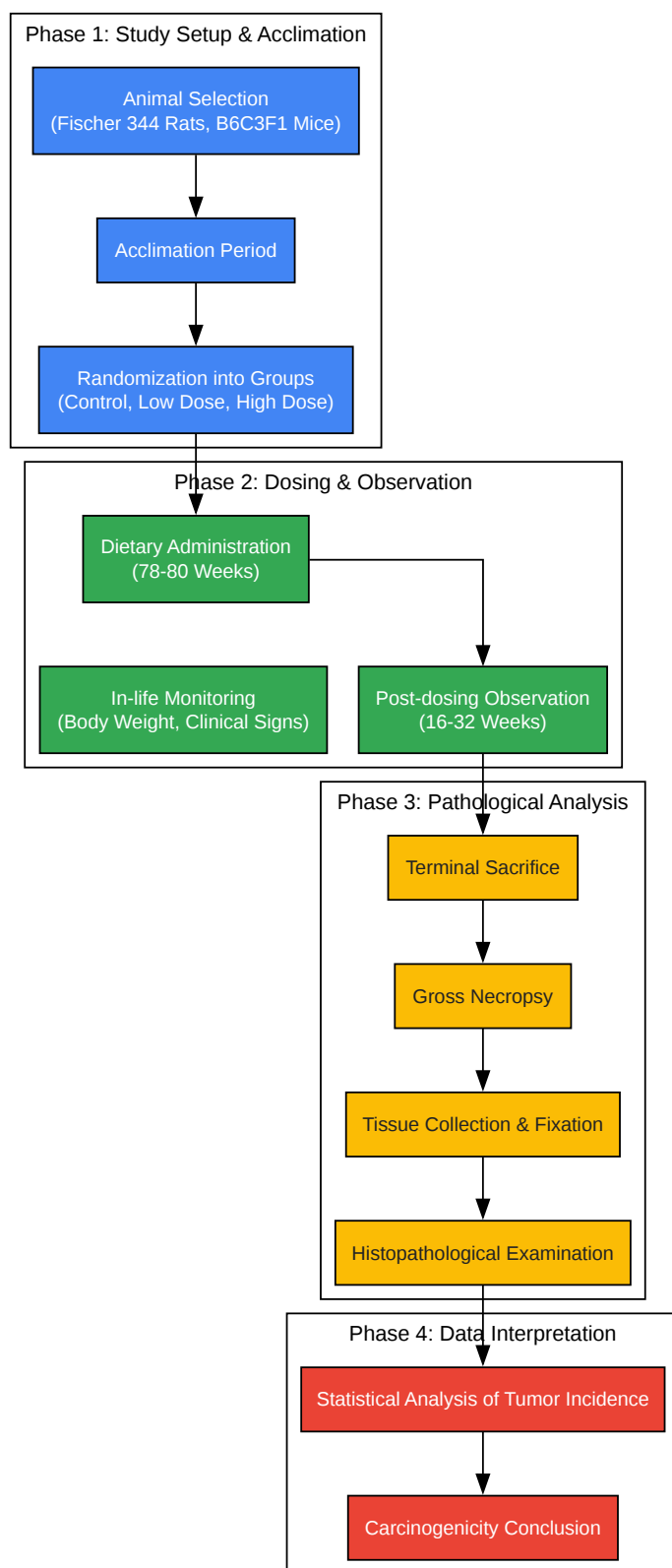
Data sourced
from NCI
Bioassay
Technical Report
Series No. 144.

[\[7\]](#)

Experimental Protocol: NCI Carcinogenicity Bioassay

The following protocol was used for the NCI's long-term dietary study of **2-aminoanthraquinone**.^[7]

- Test Substance: **2-Aminoanthraquinone** (CAS No. 117-79-3).
- Animal Models:
 - Fischer 344 rats, 50 males and 50 females per group.
 - B6C3F1 mice, 50 males and 50 females per group.
- Route of Administration: Dietary. The compound was administered in the feed.
- Dosage Concentrations (Time-Weighted Average):
 - Male Rats: 0.35% (low dose) and 0.69% (high dose).
 - Female Rats: 0.2% (single dose group).
 - Mice (Male & Female): 0.5% (low dose) and 1.0% (high dose).
- Study Duration:
 - Administration Period: 78 weeks (with the exception of high-dose mice, which was 80 weeks).
 - Observation Period: Following administration, rats were observed for up to an additional 32 weeks, and mice for up to an additional 16 weeks.
- Endpoints:
 - Survival and body weight monitoring.
 - Comprehensive gross necropsy.
 - Histopathological examination of all major tissues and organs.



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Workflow for the NCI Carcinogenicity Bioassay of 2-Aminoanthraquinone.

Genotoxicity and Acute Toxicity

Studies indicate that **2-aminoanthraquinone** possesses genotoxic potential, which may contribute to its carcinogenic activity. Acute toxicity appears to be low, but the compound can cause local irritation.

Genotoxicity Profile

The genotoxicity of 2-AAQ has been evaluated in multiple systems with mixed results, potentially related to the purity of the test compound and the specific endpoints measured.

- Mouse Lymphoma Assay: **2-Aminoanthraquinone** was found to be genotoxic in the L5178Y/TK+/- mouse lymphoma cell assay, inducing mutations at the thymidine kinase (tk) locus and causing micronucleus formation.[9]
- Ames Test (Salmonella typhimurium): Purified **2-aminoanthraquinone** was reported to be non-mutagenic in Salmonella typhimurium.[4] This contrasts with findings for other related compounds, suggesting the mechanism of genotoxicity may not be a straightforward point mutation in this bacterial system or that metabolic activation differs.

Table 2: Summary of Genotoxicity Data for 2-Aminoanthraquinone

Assay Type	Test System	Metabolic Activation (S9)	Result
Mouse Lymphoma Assay (MLA)	L5178Y/TK+/- cells	Not specified in abstract	Positive[9]
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Not specified	Negative (for purified compound)[4]

Other Toxicological Endpoints

Beyond carcinogenicity and genotoxicity, other toxic effects have been noted.

- Dermal and Ocular Effects: Contact can irritate the skin and eyes.[10][11] The primary route of potential human exposure is considered to be dermal contact.[1][6]
- Renal Toxicity: Some evidence suggests that **2-aminoanthraquinone** may have adverse effects on the kidneys.[11]
- Acute Toxicity: The compound is not classified as acutely toxic via oral, dermal, or inhalation routes based on available safety data sheets.[12] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[10][13]

Metabolism and Proposed Mechanism of Action

The toxicity of **2-aminoanthraquinone** is likely dependent on its metabolic activation to reactive intermediates. While a complete signaling pathway for its carcinogenicity has not been elucidated, a logical pathway can be proposed based on its metabolism and genotoxic effects.

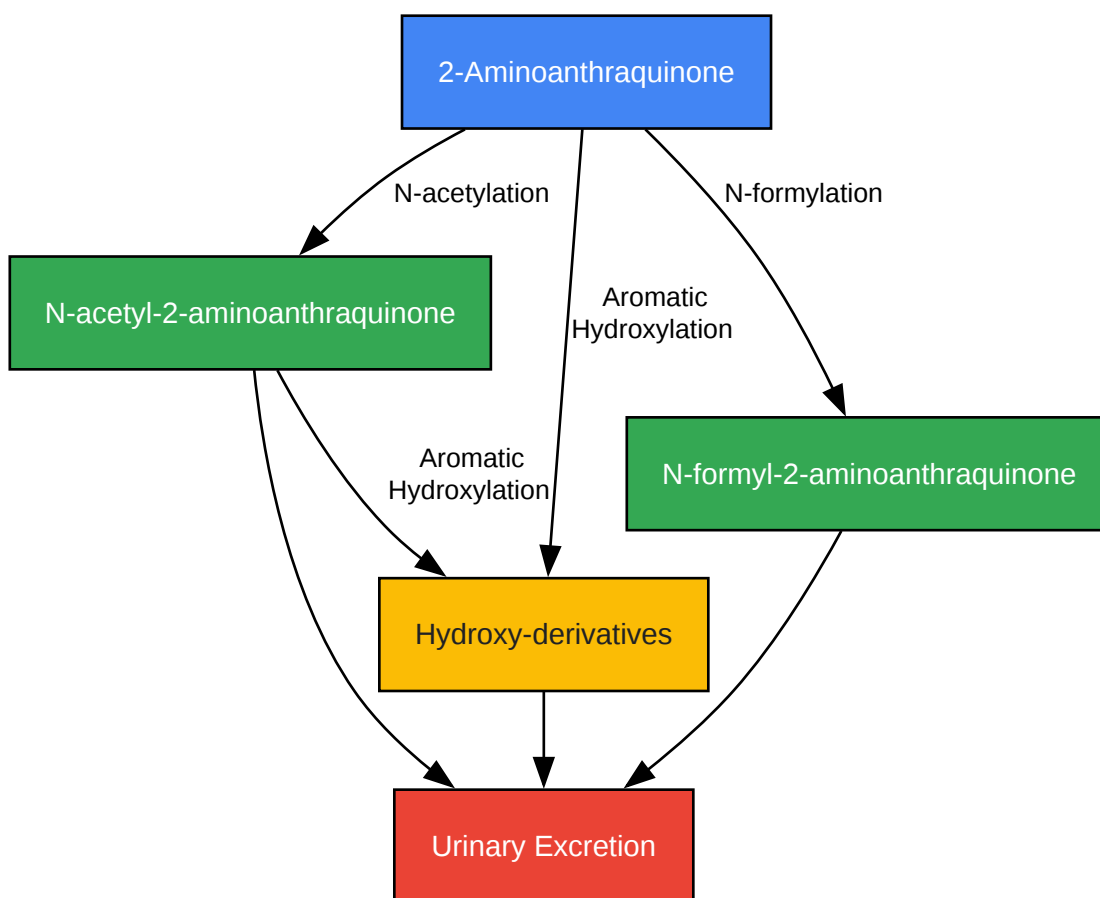
Metabolic Pathways

Metabolism studies in Fischer rats identified several metabolites in the urine following dietary administration.[13] The primary metabolic routes appear to be N-acetylation, N-formylation, and aromatic hydroxylation.

Key identified metabolites include:

- N-acetyl-**2-aminoanthraquinone**
- N-formyl-**2-aminoanthraquinone**
- Hydroxy-derivatives of both the parent compound and its N-acetylated metabolite.[13]

Metabolic differences were noted between sexes, with male rats showing more metabolic breakdown while females had a higher prevalence of soluble metabolites.[13]

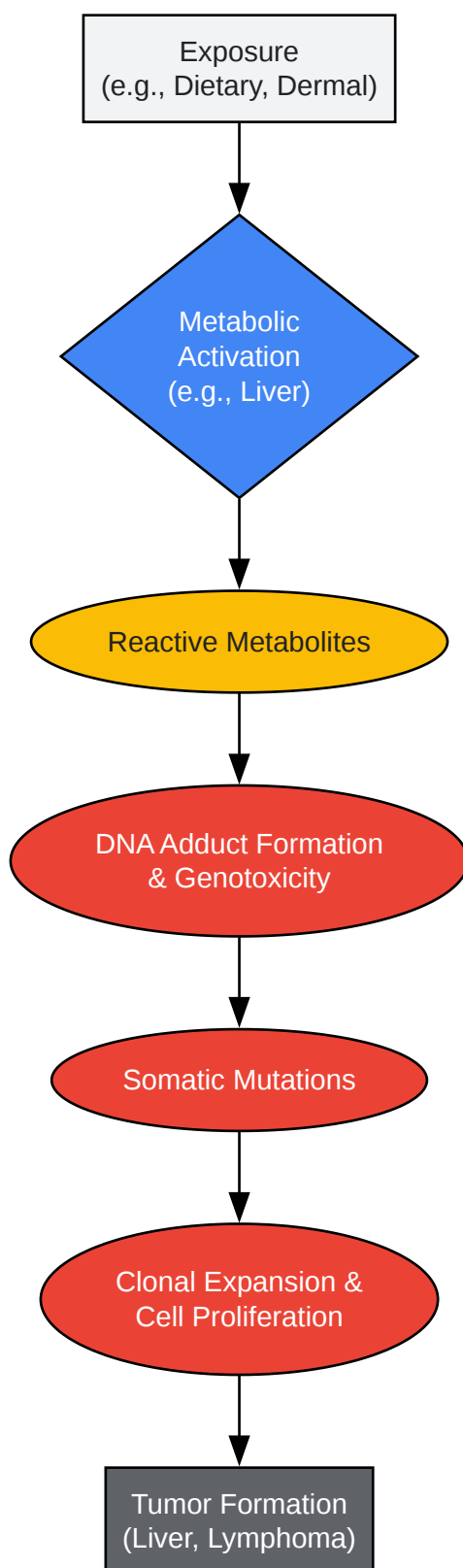


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*Primary Metabolic Pathways of **2-Aminoanthraquinone** in Rats.*

Proposed Toxicological Mechanism

The carcinogenicity of **2-aminoanthraquinone** is likely a multi-step process initiated by metabolic activation. The resulting reactive species can then interact with cellular macromolecules, leading to genotoxic events that, if unrepaired, can result in mutations and the initiation of cancer. The liver, being a primary site of metabolism, is a key target organ, which aligns with the observed hepatocellular carcinomas in animal studies.



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*Proposed Logical Pathway for **2-Aminoanthraquinone** Carcinogenicity.*

Conclusion

The available scientific evidence strongly supports the conclusion that **2-aminoanthraquinone** is a carcinogen in experimental animals, targeting the liver in both rats and mice and the hematopoietic system in female mice.[1][7] The compound is also genotoxic, as demonstrated in mammalian cell assays.[9] Its toxicity is likely mediated through metabolic activation to reactive intermediates that can damage DNA. Given the sufficient evidence in animals and the lack of human data, a precautionary approach is warranted, and exposure to **2-aminoanthraquinone** should be minimized.[11] Future research should focus on elucidating the specific mechanisms of action, identifying the reactive metabolites, and clarifying the relevance of the animal tumor data to human health risk assessment.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Carcinogenicity and Toxicity of 2-Aminoanthraquinone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085984#carcinogenicity-and-toxicity-studies-of-2-aminoanthraquinone]

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